
2-(4-Chlorophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one, commonly known as CDMT, is a chemical compound that has gained significant attention in the field of organic chemistry due to its versatile applications. CDMT is a white crystalline powder that is soluble in most organic solvents, and it is commonly used as a coupling reagent in peptide synthesis.
Mecanismo De Acción
CDMT acts as a coupling reagent by activating the carboxyl group of the amino acid or peptide to be coupled. The activated carboxyl group then reacts with the amino group of the incoming amino acid or peptide, forming a peptide bond. CDMT is particularly effective in coupling acid-sensitive amino acids, as it does not require the use of harsh conditions that can lead to side reactions or product degradation.
Biochemical and Physiological Effects:
As a chemical compound, CDMT does not have any known biochemical or physiological effects. However, its use in peptide synthesis can have significant implications for biological research, as peptides are important molecules involved in a wide range of biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CDMT as a coupling reagent offers several advantages over other coupling reagents. It is highly efficient and selective, and it does not require the use of harsh conditions that can lead to side reactions or product degradation. However, CDMT does have some limitations. It is relatively expensive compared to other coupling reagents, and it is not effective for coupling certain amino acids, such as proline.
Direcciones Futuras
There are several potential future directions for research involving CDMT. One area of interest is the development of new coupling reagents that are more efficient and selective than CDMT. Another area of interest is the use of CDMT in the synthesis of novel peptide-based therapeutics, such as antimicrobial peptides and peptide vaccines. Additionally, the use of CDMT in the synthesis of PNAs could lead to the development of new diagnostic and therapeutic tools for genetic diseases.
Métodos De Síntesis
The synthesis of CDMT involves the reaction of 4-chlorophenyl isocyanate with 2,4-pentanedione in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form CDMT. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
CDMT has found widespread use in peptide synthesis as a coupling reagent. It is commonly used in the synthesis of peptides containing acid-sensitive amino acids, such as aspartic acid and glutamic acid. CDMT is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA that have potential applications in gene therapy and molecular diagnostics.
Propiedades
Fórmula molecular |
C10H12ClN3O |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one |
InChI |
InChI=1S/C10H12ClN3O/c1-10(2)12-9(15)14(13-10)8-5-3-7(11)4-6-8/h3-6,13H,1-2H3,(H,12,15) |
Clave InChI |
ZQAJNJUOCBBHEO-UHFFFAOYSA-N |
SMILES |
CC1(NC(=O)N(N1)C2=CC=C(C=C2)Cl)C |
SMILES canónico |
CC1(NC(=O)N(N1)C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



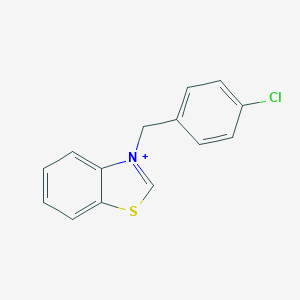

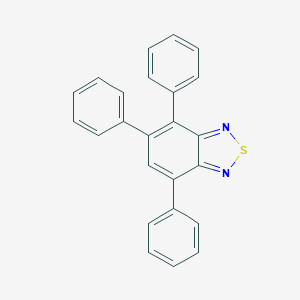
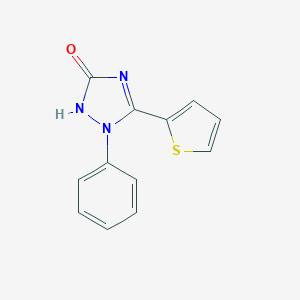
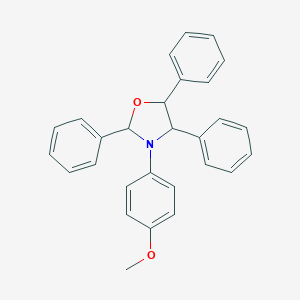
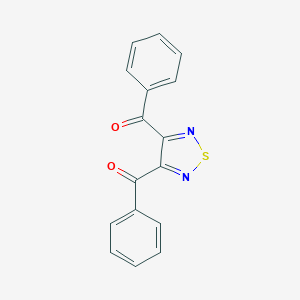
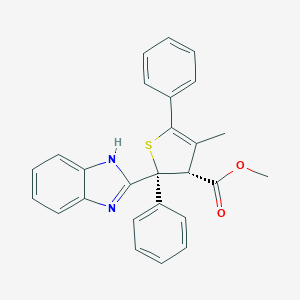
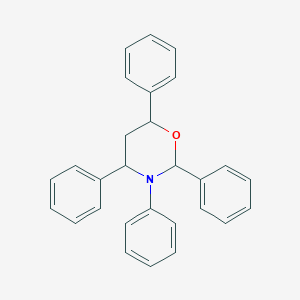
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)

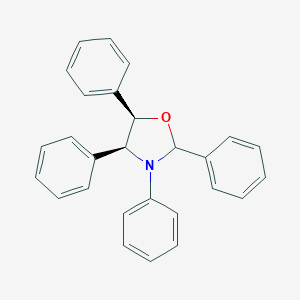
![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)